1,3,5-Trimethyladamantane
Overview
Description
1,3,5-Trimethyladamantane is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound, with the molecular formula C13H22, is characterized by the presence of three methyl groups attached to the adamantane skeleton. It is known for its stability and rigidity, making it an interesting subject for various chemical and industrial applications.
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through steric hindrance . The presence of methyl groups in the bridgehead positions of the cage structure of the compound could create significant steric hindrances, which could affect the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyladamantane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dimethyladamantane with methylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trimethyladamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the structure and properties of the compound.
Substitution: Substitution reactions, particularly halogenation, are common with this compound, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while halogenation results in halogenated adamantane compounds.
Scientific Research Applications
1,3,5-Trimethyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cage-like hydrocarbons and their derivatives.
Biology: Research into its potential biological activities and interactions with biological molecules is ongoing.
Medicine: Derivatives of adamantane, including this compound, are explored for their potential therapeutic properties.
Comparison with Similar Compounds
1,3,5-Trimethyladamantane can be compared with other similar compounds, such as:
- 1,3,6-Trimethyladamantane
- 1,3,4-Trimethyladamantane (cis and trans isomers)
- 1-Ethyl-3-methyladamantane
- 1,2,6-Trimethyladamantane
- 1,2,8-Trimethyladamantane
These compounds share the adamantane core structure but differ in the position and type of substituents. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3,5-trimethyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACLGXPFTYVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220966 | |
Record name | 1,3,5-Trimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707-35-7 | |
Record name | 1,3,5-Trimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Trimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trimethyladamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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